Tert-butyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate
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Overview
Description
Tert-butyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate is a chemical compound that features a tert-butyl group, an amino group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate typically involves the reaction of tert-butyl acrylate with 1-methylpiperidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Tert-butyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-amino-3-(1-ethylpiperidin-4-yl)propanoate
- Tert-butyl 2-amino-3-(1-propylpiperidin-4-yl)propanoate
- Tert-butyl 2-amino-3-(1-butylpiperidin-4-yl)propanoate
Uniqueness
Tert-butyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate is unique due to the presence of the methyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that make it suitable for particular applications in research and industry.
Properties
IUPAC Name |
tert-butyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)11(14)9-10-5-7-15(4)8-6-10/h10-11H,5-9,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTNWEDTKSLDSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1CCN(CC1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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